molecular formula C5H8ClF2N3 B1436006 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2098145-92-5

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B1436006
M. Wt: 183.59 g/mol
InChI Key: SGLLZTYNCRPZGL-UHFFFAOYSA-N
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Description

“[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS number 1221726-31-3 . It is also known as "1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 214.4±40.0 °C and its predicted density is 1.54±0.1 g/cm3 . The predicted pKa value is 2.59±0.15 .

Safety And Hazards

This compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water . If skin or hair contact occurs, flush skin and hair with running water (and soap if available) and seek medical attention in event of irritation . If fumes, aerosols or combustion products are inhaled, remove from contaminated area . If ingested, immediately give a glass of water .

properties

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)10-3-4(1-8)2-9-10;/h2-3,5H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLLZTYNCRPZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

CAS RN

2098145-92-5
Record name 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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